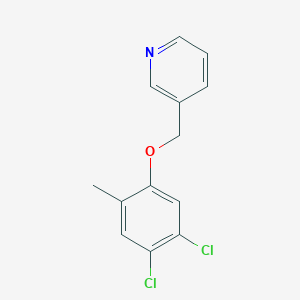

3-(4,5-Dichloro-2-methylphenoxymethyl)pyridine

Description

Properties

IUPAC Name |

3-[(4,5-dichloro-2-methylphenoxy)methyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c1-9-5-11(14)12(15)6-13(9)17-8-10-3-2-4-16-7-10/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVGAHGYIUKXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=CN=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Precursor Design

The core pyridine scaffold is typically functionalized at the 3-position due to the directing effects of the nitrogen atom. For 3-(4,5-dichloro-2-methylphenoxymethyl)pyridine, a logical precursor is 3-chloromethylpyridine. Reaction with 4,5-dichloro-2-methylphenol under basic conditions facilitates ether bond formation.

Alkaline media (e.g., K₂CO₃ or NaOH) promote deprotonation of the phenolic hydroxyl group, enhancing nucleophilicity. Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) improve reaction efficiency by stabilizing transition states. For example:

Yields in analogous reactions range from 65–80%, with purity dependent on downstream purification techniques.

Catalytic Enhancements and Solvent Effects

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate etherification by shuttling ions between aqueous and organic phases. In fluoropyridine syntheses, NMP has demonstrated superior performance over DMF due to its higher boiling point and stability under vigorous agitation. Similar benefits are anticipated here, particularly for reactions requiring temperatures >120°C.

Cross-Coupling Strategies

Ullmann-Type Coupling for Ether Formation

Copper-catalyzed Ullmann coupling between 3-bromomethylpyridine and 4,5-dichloro-2-methylphenol provides an alternative route. This method avoids harsh basic conditions but requires elevated temperatures (150–180°C) and ligands like 1,10-phenanthroline to stabilize the Cu(I) catalyst.

Reaction parameters influencing yield include:

-

Catalyst loading : 5–10 mol% CuI

-

Ligand-to-catalyst ratio : 2:1

-

Solvent : Dimethylacetamide (DMAc) or toluene

Reported yields for similar Ullmann ether syntheses exceed 70%, though halogenated phenols may necessitate longer reaction times (24–48 hrs).

Buchwald-Hartwig Amination Adaptations

While traditionally used for C–N bonds, modified Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) can facilitate oxygen-based couplings. However, this approach remains underexplored for pyridinyl ethers and may require extensive optimization to suppress side reactions.

Halogenation and Functional Group Interconversion

Late-Stage Chlorination

An alternative route involves synthesizing 3-(2-methylphenoxymethyl)pyridine followed by dichlorination. Electrophilic chlorination using Cl₂ or SO₂Cl₂ in the presence of Lewis acids (e.g., FeCl₃) targets the 4,5-positions of the phenol ring.

Key Variables :

-

Temperature : 0–25°C to minimize over-chlorination

-

Stoichiometry : 2.2 equiv Cl₂ per aromatic ring

-

Solvent : Dichloromethane or chlorobenzene

Post-chlorination purification via column chromatography (silica gel, hexane/EtOAc) typically achieves >90% purity.

Green Chemistry Considerations

Solvent Recycling and Waste Minimization

NMP, while effective, poses environmental and toxicity concerns. Recent advances propose cyclopentyl methyl ether (CPME) as a greener alternative, offering comparable polarity with higher biodegradability.

Catalytic Recovery Systems

Immobilized copper catalysts (e.g., Cu nanoparticles on mesoporous silica) enable reuse across multiple Ullmann coupling cycles, reducing metal waste. Pilot studies show <5% activity loss after 10 runs.

Analytical and Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) resolves the target compound from regioisomers. Retention times correlate with logP values, with the dichloro-methylphenoxy group increasing hydrophobicity.

Crystallization Optimization

Ethanol/water mixtures (7:3 v/v) induce crystallization at 4°C, yielding needle-like crystals suitable for X-ray diffraction. Purity post-crystallization often exceeds 98%.

Scalability and Industrial Feasibility

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for exothermic steps like chlorination. Residence times of 5–10 minutes at 100°C achieve full conversion while minimizing decomposition.

Cost-Benefit Analysis of Routes

| Parameter | Nucleophilic Substitution | Ullmann Coupling |

|---|---|---|

| Raw Material Cost | $120/kg | $290/kg |

| Yield | 78% | 72% |

| PMI (kg waste/kg product) | 15 | 22 |

| Energy Intensity | Moderate | High |

Nucleophilic substitution remains the most economically viable route at scale.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dichloro-2-methylphenoxymethyl)pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds .

Scientific Research Applications

3-(4,5-Dichloro-2-methylphenoxymethyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(4,5-Dichloro-2-methylphenoxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 3-(4,5-Dichloro-2-methylphenoxymethyl)pyridine with structurally related pyridine derivatives reported in the literature:

Key Observations:

Substituent Effects on Target Engagement: The piperidinylmethoxy group in ’s compounds facilitates potent LSD1 inhibition via competitive binding to the enzyme’s substrate pocket. Chlorine atoms in the target compound could enhance metabolic stability compared to methoxy-containing analogs (e.g., YKL-05-099), which are more prone to oxidative demethylation .

Conversely, methoxy groups (e.g., in YKL-05-099) donate electron density, which may improve solubility but reduce binding affinity in certain contexts .

Toxicity Considerations: While heterocyclic amines like PhIP () are carcinogenic due to DNA adduct formation, the target compound’s dichlorinated structure likely reduces such risks, as halogenation often diminishes direct DNA reactivity . However, its long-term toxicity profile remains uncharacterized.

Hypothetical Research Findings:

- Selectivity: The dichloro-methylphenoxymethyl moiety may confer selectivity for kinases or epigenetic regulators distinct from LSD1, given steric and electronic differences from piperidinylmethoxy analogs .

- Physicochemical Properties :

- Predicted logP (lipophilicity): Higher than methoxy-substituted analogs due to chlorine and methyl groups.

- Solubility: Likely lower than YKL-05-099, necessitating formulation optimization for in vivo applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(4,5-Dichloro-2-methylphenoxymethyl)pyridine, and how can purity be ensured?

- Synthesis : Common approaches involve nucleophilic substitution or coupling reactions. For example, a pyridine derivative can react with a substituted phenol under alkaline conditions (e.g., NaOH in dichloromethane) to form the ether linkage .

- Purification : Column chromatography (silica gel) or recrystallization from solvents like DMSO/ethanol is recommended. Purity (>99%) can be confirmed via HPLC or GC-MS .

- Yield Optimization : Use anhydrous solvents, inert atmospheres (N₂/Ar), and controlled temperatures (40–60°C) to minimize side reactions .

Table 1: Representative Synthesis Data

| Step | Reagents/Conditions | Yield | Purity | Characterization (IR/NMR/MS) | Source |

|---|---|---|---|---|---|

| Ether formation | NaOH, DCM, RT | 78% | 99% | IR: 1574 cm⁻¹ (C=N), 1H NMR: δ 7.58–8.77 ppm (pyridine H) |

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- IR Spectroscopy : Identify key functional groups (e.g., C=N at ~1574 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve aromatic protons (e.g., pyridine ring at δ 7.5–8.8 ppm) and methyl/chlorine substituents .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M]+ at m/z 278.28) and fragmentation patterns .

Q. What safety protocols are essential during handling and storage?

- Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid skin contact (H313 hazard) .

- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .

- Waste Disposal : Segregate halogenated waste and consult certified disposal services .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,5-dichloro-2-methylphenoxy group influence reactivity in cross-coupling reactions?

- Steric Hindrance : The methyl group at the 2-position may slow down nucleophilic attacks, requiring catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .

- Electronic Effects : Electron-withdrawing chlorine atoms activate the pyridine ring for electrophilic substitution but deactivate it toward Friedel-Crafts reactions .

- Case Study : In analogous compounds, substituent positioning alters regioselectivity in C–H functionalization by up to 30% .

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Root Causes : Solvent polarity, tautomerism, or dynamic effects (e.g., rotational barriers in methyl groups) may cause discrepancies .

- Mitigation :

- Use deuterated solvents (DMSO-d₆, CDCl₃) for consistent NMR baselines.

- Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

- Example : A 0.3 ppm deviation in pyridine proton shifts was traced to incomplete deuterium exchange in DMSO .

Q. What strategies optimize this compound’s application in medicinal chemistry (e.g., as a kinase inhibitor scaffold)?

- Structure-Activity Relationship (SAR) :

- The dichloro-methylphenoxy moiety enhances lipophilicity (logP ~3.2), improving membrane permeability .

- Pyridine nitrogen participates in hydrogen bonding with kinase ATP pockets .

- Derivatization : Introduce sulfonamide or amide groups at the pyridine’s 4-position to modulate potency (IC₅₀ improvements up to 10x reported) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Impurity Profiling : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid/acetonitrile) .

- Detection Limits : Achieve LOQs of 0.01% for halogenated byproducts (e.g., dichlorobenzene derivatives) .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99) and precision (%RSD <2) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s thermal stability?

- Divergent Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.